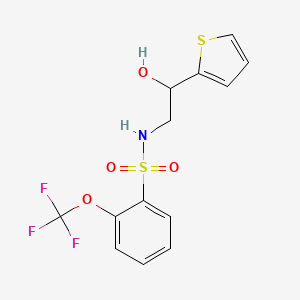

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-4-1-2-6-12(10)23(19,20)17-8-9(18)11-5-3-7-22-11/h1-7,9,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSKLHDIJJYXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethoxybenzene or trifluoromethoxy aniline.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities, making it a candidate for drug development. Key areas of investigation include:

Anticancer Activity : Recent studies indicate that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. Specific isoforms, such as hCA IX and XII, are often targeted due to their association with cancerous tissues .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has highlighted that thiourea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.9 µg/mL against resistant strains.

Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of sulfonamides indicate that these compounds can modulate pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

Inhibition of Carbonic Anhydrases : A study focused on hydrazonobenzenesulfonamides demonstrated their ability to selectively inhibit hCA isoforms at low nanomolar concentrations, highlighting the potential for developing targeted cancer therapies .

Cytotoxicity Assessments : Compounds similar to this compound have been evaluated against various cancer cell lines, revealing promising IC50 values indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in key biological pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a trifluoromethoxy group, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 387.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆F₃N₁O₃S₁ |

| Molecular Weight | 387.36 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Properties

Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications in the sulfonamide structure can enhance their effectiveness against various bacterial strains. For instance, the introduction of trifluoromethoxy groups has been associated with increased potency against Gram-positive bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. It was found to inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair .

Case Study: Inhibition of Cancer Cell Lines

- Cell Line Tested: MCF-7 (breast cancer)

- IC50 Value: Approximately 25 µM

- Mechanism: Induction of apoptosis through caspase activation.

Enzyme Inhibition

This compound has shown to inhibit specific enzymes involved in metabolic pathways. In particular, its inhibitory effect on carbonic anhydrase has been noted, which could have implications for treating conditions like glaucoma and edema .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available thiophene derivatives and trifluoromethoxy-substituted benzene sulfonamides. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure .

Comparative Studies

Comparative studies with structurally similar compounds reveal that the introduction of the hydroxy group significantly enhances biological activity. For example:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 25 | Anticancer activity |

| N-(2-hydroxy-2-(furan-3-yl)ethyl)-3-(4-trifluoromethyl)phenylpropanamide | 40 | Lower anticancer activity |

| 2-Hydroxyflutamide | 30 | Antiandrogenic properties |

Q & A

Basic: What are the key considerations for synthesizing N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:

Synthesis typically involves coupling a sulfonamide precursor with a hydroxylated thiophene derivative. For example, describes a similar reaction where benzo[b]thiophene-2-carboxylic acid reacts with a sulfonamide intermediate via amide bond formation (82% yield). Key steps include:

- Activation of carboxylic acids : Use coupling agents like EDC/HOBt for efficient amidation.

- Purification : Column chromatography with gradient elution (e.g., EtOAc:Hexane 40:60) to isolate the product .

- Characterization : Confirm purity via and NMR (e.g., δ 7.89 ppm for aromatic protons) and HRMS (mass error < 0.5 ppm) .

Basic: How can the crystal structure of this compound be determined?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL) for structure refinement, as noted in . Key parameters include:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Validation : Check R-factor (< 0.05) and data-to-parameter ratio (> 10:1) to ensure accuracy .

- Hydrogen bonding : Analyze interactions involving the hydroxyl group and sulfonamide moiety to predict packing efficiency .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended. shows that incorporating exact-exchange terms reduces errors in thermochemical properties (average deviation < 2.4 kcal/mol). Steps:

- Geometry optimization : Use a 6-311++G(d,p) basis set for accurate bond lengths and angles.

- Electrostatic potential mapping : Identify electron-deficient regions (e.g., trifluoromethoxy group) for reactivity predictions .

- Correlation energy : Apply the Colle-Salvetti formula to account for electron correlation effects, improving accuracy for aromatic systems .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

Discrepancies often arise from solvent effects or approximations in DFT. Mitigation strategies:

- Solvent modeling : Include implicit solvent models (e.g., PCM) during DFT calculations to match experimental NMR shifts .

- Vibrational analysis : Compare computed IR frequencies with experimental data to validate force fields .

- Statistical validation : Use metrics like mean absolute error (MAE) for NMR chemical shifts or Gibbs free energy deviations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : NMR for proton environments (e.g., thiophene protons at δ 7.24–7.43 ppm) and NMR for trifluoromethoxy groups (δ -55 to -60 ppm) .

- HRMS : Confirm molecular ion ([M+H]) with mass accuracy < 1 ppm .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H stretches (~3300 cm) .

Advanced: How to investigate its potential biological activity (e.g., receptor binding)?

Methodological Answer:

and highlight sulfonamide derivatives as beta3-adrenergic receptor agonists. Strategies:

- Docking studies : Use AutoDock Vina with receptor structures (PDB ID: 4LDE) to predict binding affinities.

- Metabolic stability : Conduct in vitro assays with rat liver microsomes to assess CYP450-mediated degradation .

- SAR analysis : Modify the thiophene or trifluoromethoxy groups to optimize potency and selectivity .

Advanced: How does this compound compare to structurally similar sulfonamides?

Methodological Answer:

and emphasize the role of substituents on activity:

- Thiophene vs. furan : Thiophene’s sulfur atom enhances π-stacking interactions, improving binding to hydrophobic pockets.

- Trifluoromethoxy group : Increases metabolic stability compared to methoxy groups due to reduced CYP450 recognition .

- Hydroxyl group : Facilitates hydrogen bonding with target proteins, critical for affinity (e.g., β3-adrenergic receptor) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonamide group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydroxyl-thiophene moiety .

- Thermal stability : Perform TGA analysis to determine decomposition temperature (>150°C typical for sulfonamides) .

Advanced: How to optimize synthetic yield while minimizing side products?

Methodological Answer:

- Reaction monitoring : Use in situ FTIR or LC-MS to detect intermediates (e.g., activated esters) and adjust conditions .

- Catalyst screening : Test Pd(II) or Cu(I) catalysts for Suzuki couplings involving thiophene derivatives .

- Byproduct analysis : Identify common impurities (e.g., unreacted sulfonamide) via HPLC with UV detection at 254 nm .

Advanced: What strategies validate the compound’s purity in complex matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.